ABT-072 Demonstrates Potent, Genotype-Dependent Antiviral Activity (EC50: 1 nM vs 0.3 nM)
ABT-072 exhibits potent inhibition of HCV subgenomic replicon replication, with EC50 values of 1 nM for genotype 1a (GT1a) and 0.3 nM for genotype 1b (GT1b) . This represents a 3.3-fold higher potency against GT1b compared to GT1a, a difference that is relevant for research applications where genotype-specific effects are being studied.
| Evidence Dimension | Antiviral potency (EC50) in HCV replicon assay |
|---|---|
| Target Compound Data | HCV GT1a EC50 = 1 nM; HCV GT1b EC50 = 0.3 nM |
| Comparator Or Baseline | Comparison between HCV genotypes 1a and 1b within the same compound |
| Quantified Difference | 3.3-fold greater potency against GT1b vs GT1a (1 nM vs 0.3 nM) |
| Conditions | HCV subgenomic replicon assay in Huh-7 cells |
Why This Matters
This genotype-specific potency profile is essential for researchers designing experiments to study differential antiviral responses or for those selecting compounds for genotype-specific HCV models.
